molecular formula C22H19N3O4 B15023612 2-Methoxy-6-(3-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-Methoxy-6-(3-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B15023612
M. Wt: 389.4 g/mol
InChI Key: VTWHXDOTEQCGSQ-UHFFFAOYSA-N
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Description

2-Methoxy-6-(3-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(3-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution reactions: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Pyridine ring construction: This can be synthesized through various methods such as the Hantzsch pyridine synthesis or other cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions might target the oxadiazole ring or the pyridine ring, potentially leading to ring-opened products or reduced heterocycles.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield methoxybenzoic acids, while reduction could produce partially hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For instance, if it exhibits biological activity, it might interact with enzymes, receptors, or nucleic acids, modulating their function. The oxadiazole and pyridine rings could play a crucial role in binding to these targets, influencing pathways like signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-(3-methoxyphenyl)pyridine: Lacks the oxadiazole ring, potentially altering its chemical and biological properties.

    3-(3-Methoxyphenyl)-1,2,4-oxadiazole: Lacks the pyridine ring, which might affect its reactivity and applications.

    6-(3-Methoxyphenyl)-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure but without the methoxy group on the pyridine ring.

Uniqueness

The presence of both methoxyphenyl and oxadiazole groups in the same molecule can impart unique chemical properties, such as enhanced stability, specific reactivity, or distinct biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

3-[2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C22H19N3O4/c1-26-16-8-4-6-14(12-16)19-11-10-18(22(23-19)28-3)20-24-21(29-25-20)15-7-5-9-17(13-15)27-2/h4-13H,1-3H3

InChI Key

VTWHXDOTEQCGSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)OC)OC

Origin of Product

United States

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